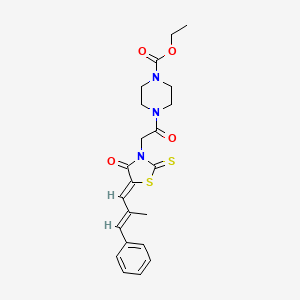

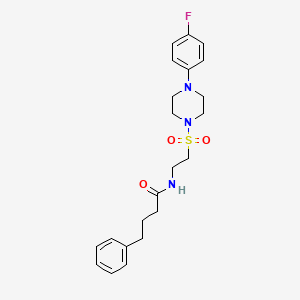

![molecular formula C17H14ClN3O4S B2471487 methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 170571-20-7](/img/structure/B2471487.png)

methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Overview

Description

Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound composed of a pyrazole ring, a 4-chlorophenyl group, and a 4-aminosulfonylphenyl group. This compound has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic activities. It has been used in various scientific research applications, including drug discovery and development, cancer research, and biochemistry.

Scientific Research Applications

Synthesis and Derivative Development

Methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of biologically active compounds. Its derivatives, such as 3-phenyl-1H-pyrazole, play a significant role in the development of small molecule inhibitors for cancer treatment due to their potential biological activities (Liu, Xu, & Xiong, 2017).

Structural and Spectral Analysis

The compound has been the subject of combined experimental and theoretical studies, focusing on its structural and spectral properties. These include investigations using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, aiding in understanding its chemical behavior and applications (Viveka et al., 2016).

Biological Activities

Derivatives of this compound have shown favorable biological activities, including herbicidal and insecticidal properties. This illustrates its potential in agricultural applications and as a starting point for developing new bioactive molecules (Wang et al., 2015).

Pharmaceutical Significance

In pharmaceutical research, derivatives of this compound have been synthesized for their potential as anticancer agents. These derivatives have shown promising activity in inhibiting cancer cell proliferation, indicating their significance in developing new anticancer drugs (Gomha, Salah, & Abdelhamid, 2014).

Antimicrobial Applications

Research has also explored its use in synthesizing new antimicrobial agents. The antimicrobial properties of various derivatives make them candidates for treating bacterial and fungal infections, highlighting the compound's versatility in medicinal chemistry (Srivastava et al., 2008).

properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S/c1-25-17(22)15-10-16(11-2-4-12(18)5-3-11)21(20-15)13-6-8-14(9-7-13)26(19,23)24/h2-10H,1H3,(H2,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMGYENEYKIXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

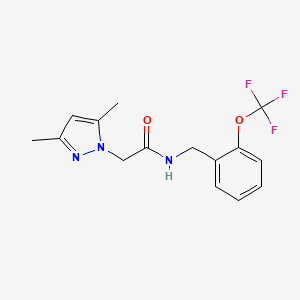

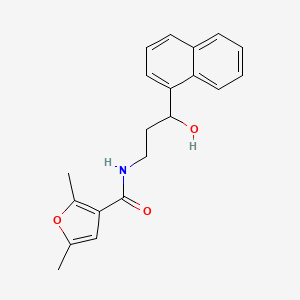

![2-(2-Methoxyphenyl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2471404.png)

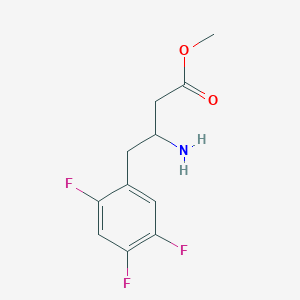

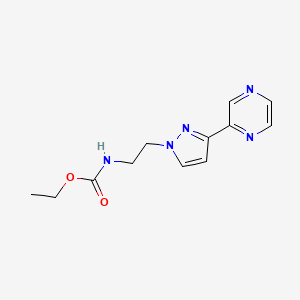

![methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2471409.png)

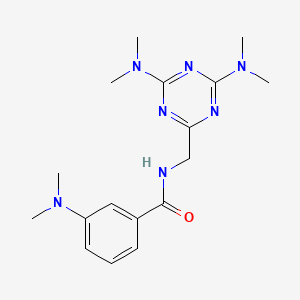

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2471419.png)

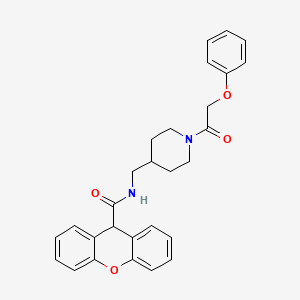

![Benzyl 2-methyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2471424.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2471426.png)